2-Amino-1-hydroxyoctadecan-3-one
Overview
Description
3-Ketosphinganine is a key intermediate in the biosynthesis of sphingolipids, which are essential components of eukaryotic cell membranes. It is formed through the condensation of serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase. This compound plays a crucial role in the formation of ceramides and other complex sphingolipids, which are involved in various cellular processes, including cell signaling, apoptosis, and membrane structure maintenance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ketosphinganine typically involves the enzymatic reaction between serine and palmitoyl-CoA. The enzyme serine palmitoyltransferase catalyzes this reaction, resulting in the formation of 3-ketosphinganine. This process can be optimized through codon optimization of the synthetic 3-ketosphinganine reductase protein, enhancing the expression of sphingolipid biosynthetic enzymes .
Industrial Production Methods: In industrial settings, the production of 3-ketosphinganine can be achieved through the overexpression of key enzymes in engineered bacterial hosts such as Escherichia coli. By simultaneously overexpressing serine palmitoyltransferase and 3-ketosphinganine reductase, the production of sphingosine and other sphingolipids can be efficiently achieved .
Chemical Reactions Analysis
Types of Reactions: 3-Ketosphinganine undergoes several types of chemical reactions, including reduction, phosphorylation, and acylation. The reduction of 3-ketosphinganine to sphinganine is catalyzed by 3-ketosphinganine reductase. This compound can also be phosphorylated or acylated to form various sphingolipid derivatives .
Common Reagents and Conditions:
Reduction: Catalyzed by 3-ketosphinganine reductase.
Phosphorylation: Involves the addition of a phosphate group, typically using ATP as a phosphate donor.
Acylation: Involves the addition of an acyl group, often using acyl-CoA as the acyl donor.
Major Products:
Sphinganine: Formed through the reduction of 3-ketosphinganine.
Sphinganine 1-phosphate: Formed through the phosphorylation of sphinganine.
Dihydroceramides: Formed through the acylation of sphinganine.
Scientific Research Applications
3-Ketosphinganine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as an intermediate in the synthesis of various sphingolipids and their derivatives.
Biology: Plays a crucial role in the study of sphingolipid metabolism and its regulation in eukaryotic cells.
Industry: Utilized in the production of sphingolipids for use in cosmetics and pharmaceuticals.
Mechanism of Action
3-Ketosphinganine exerts its effects primarily through its role in sphingolipid biosynthesis. It is converted to sphinganine by the enzyme 3-ketosphinganine reductase. Sphinganine can then be further metabolized to form various bioactive sphingolipids, such as ceramides and sphingosine 1-phosphate. These sphingolipids regulate numerous cellular processes, including apoptosis, cell proliferation, and autophagy .
Comparison with Similar Compounds
3-Ketosphinganine is unique among sphingoid bases due to its role as a precursor in the biosynthesis of sphinganine and other sphingolipids. Similar compounds include:
Sphinganine: A direct product of 3-ketosphinganine reduction.
Sphingosine: Formed through the desaturation of sphinganine.
Phytosphingosine: A hydroxylated derivative of sphinganine.
Ceramides: Formed through the acylation of sphinganine or sphingosine.
Compared to these compounds, 3-ketosphinganine is unique in its position as an early intermediate in the sphingolipid biosynthetic pathway, making it a critical target for studying and manipulating sphingolipid metabolism.
Properties
IUPAC Name |
(2S)-2-amino-1-hydroxyoctadecan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNOSOGGAARKZ-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Dehydrosphinganine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16105-69-4 | |
Record name | 3-Dehydrosphinganine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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